molecular formula C26H37NO2 B14445746 3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 74438-88-3

3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14445746
CAS No.: 74438-88-3
M. Wt: 395.6 g/mol
InChI Key: XARRDIJHQIUCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexa-2,4-dien-1-one core: This can be achieved through a series of cyclization reactions.

    Introduction of the 2-Methylbutoxy group: This step involves the alkylation of the cyclohexa-2,4-dien-1-one core with 2-methylbutanol under basic conditions.

    Attachment of the 4-octylanilino group: This is typically done through a nucleophilic substitution reaction where the aniline derivative is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research could explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylbutoxy)-6-[(4-hexylanilino)methylidene]cyclohexa-2,4-dien-1-one
  • 3-(2-Methylbutoxy)-6-[(4-decylanilino)methylidene]cyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of 3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one lies in its specific substituents, which can influence its chemical reactivity and potential applications. The presence of the 2-Methylbutoxy and 4-octylanilino groups may confer unique properties compared to similar compounds with different substituents.

Properties

CAS No.

74438-88-3

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

IUPAC Name

5-(2-methylbutoxy)-2-[(4-octylphenyl)iminomethyl]phenol

InChI

InChI=1S/C26H37NO2/c1-4-6-7-8-9-10-11-22-12-15-24(16-13-22)27-19-23-14-17-25(18-26(23)28)29-20-21(3)5-2/h12-19,21,28H,4-11,20H2,1-3H3

InChI Key

XARRDIJHQIUCQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCC(C)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.